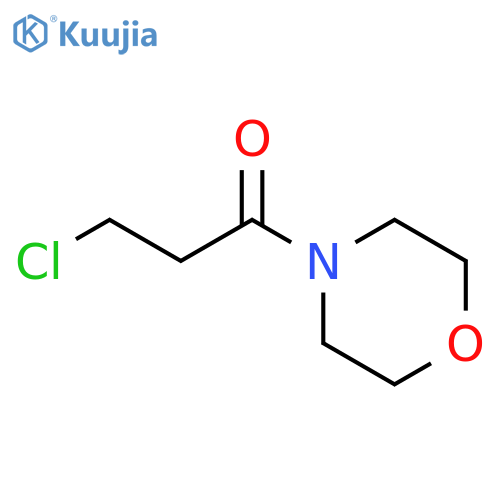Cas no 60247-09-8 (3-chloro-1-(morpholin-4-yl)propan-1-one)

60247-09-8 structure
商品名:3-chloro-1-(morpholin-4-yl)propan-1-one
CAS番号:60247-09-8
MF:C7H12CLNO2
メガワット:177.62868
CID:498554
3-chloro-1-(morpholin-4-yl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- Morpholine, 4-(3-chloro-1-oxopropyl)-
- 3-chloro-1-morpholin-4-ylpropan-1-one
- 3-chloro-1-(morpholin-4-yl)propan-1-one
-
計算された属性
- せいみつぶんしりょう: 177.05576
じっけんとくせい
- PSA: 29.54
3-chloro-1-(morpholin-4-yl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN12801-5G |
3-chloro-1-(morpholin-4-yl)propan-1-one |
60247-09-8 | 95% | 5g |
¥ 3,755.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN12801-10G |
3-chloro-1-(morpholin-4-yl)propan-1-one |
60247-09-8 | 95% | 10g |
¥ 5,517.00 | 2023-04-04 | |
| Enamine | EN300-40180-10.0g |
3-chloro-1-(morpholin-4-yl)propan-1-one |
60247-09-8 | 95% | 10g |
$1101.0 | 2023-05-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN12801-1G |
3-chloro-1-(morpholin-4-yl)propan-1-one |
60247-09-8 | 95% | 1g |
¥ 1,227.00 | 2023-04-04 | |
| Chemenu | CM466335-100mg |
3-chloro-1-(morpholin-4-yl)propan-1-one |
60247-09-8 | 95%+ | 100mg |
$106 | 2023-02-02 | |
| Enamine | EN300-40180-0.1g |
3-chloro-1-(morpholin-4-yl)propan-1-one |
60247-09-8 | 95% | 0.1g |
$66.0 | 2023-05-02 | |
| Aaron | AR00JYZ2-2.5g |
3-chloro-1-(morpholin-4-yl)propan-1-one |
60247-09-8 | 95% | 2.5g |
$717.00 | 2025-02-28 | |
| 1PlusChem | 1P00JYQQ-250mg |
3-chloro-1-(morpholin-4-yl)propan-1-one |
60247-09-8 | 95% | 250mg |
$138.00 | 2025-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319215-500mg |
3-Chloro-1-(morpholin-4-yl)propan-1-one |
60247-09-8 | 98% | 500mg |
¥3146.00 | 2024-05-07 | |
| Aaron | AR00JYZ2-500mg |
3-chloro-1-(morpholin-4-yl)propan-1-one |
60247-09-8 | 95% | 500mg |
$266.00 | 2025-02-28 |
3-chloro-1-(morpholin-4-yl)propan-1-one 関連文献
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
60247-09-8 (3-chloro-1-(morpholin-4-yl)propan-1-one) 関連製品
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:60247-09-8)3-chloro-1-(morpholin-4-yl)propan-1-one

清らかである:99%
はかる:1g
価格 ($):173.0